molecular formula C15H14Cl2O4S B4603346 2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate

2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate

Cat. No.: B4603346
M. Wt: 361.2 g/mol
InChI Key: NSBTUADXOZOIHH-UHFFFAOYSA-N
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Description

2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is an organic compound with a complex structure It is characterized by the presence of dichlorophenyl and methoxy-dimethylbenzenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate typically involves the reaction of 2,6-dichlorophenol with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The ester bond in the compound can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include quinones or other oxygenated derivatives.

    Reduction: Reduced products may include partially or fully hydrogenated aromatic rings.

    Hydrolysis: Hydrolysis yields 2,6-dichlorophenol and 4-methoxy-2,5-dimethylbenzenesulfonic acid.

Scientific Research Applications

2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2,6-dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate
  • 2,6-Dichlorophenyl 4-methoxybenzenesulfonate
  • 2,6-Dichlorophenyl 2,5-dimethylbenzenesulfonate

Uniqueness

2,6-Dichlorophenyl 4-methoxy-2,5-dimethylbenzenesulfonate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both dichlorophenyl and methoxy-dimethylbenzenesulfonate groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

(2,6-dichlorophenyl) 4-methoxy-2,5-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O4S/c1-9-8-14(10(2)7-13(9)20-3)22(18,19)21-15-11(16)5-4-6-12(15)17/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBTUADXOZOIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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